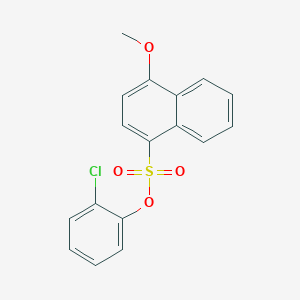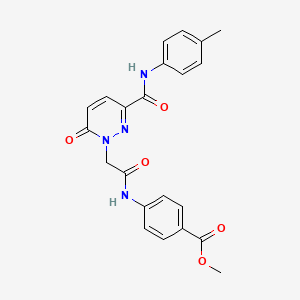
methyl 4-(2-(6-oxo-3-(p-tolylcarbamoyl)pyridazin-1(6H)-yl)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-(6-oxo-3-(p-tolylcarbamoyl)pyridazin-1(6H)-yl)acetamido)benzoate is a chemical compound that belongs to the pyridazinone family. It has been extensively studied for its potential applications in biomedical research due to its unique chemical structure and pharmacological properties.
作用机制
Mode of Action
The presence of a carbamoyl group suggests potential interactions with enzymes or receptors through hydrogen bonding .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it is challenging to predict the exact pathways involved. The compound’s structure suggests potential involvement in pathways related to enzyme inhibition or receptor modulation .
Pharmacokinetics
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. Given the lack of information on these aspects, it is difficult to predict the exact effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by pH due to the presence of ionizable groups .
实验室实验的优点和局限性
One of the main advantages of methyl 4-(2-(6-oxo-3-(p-tolylcarbamoyl)pyridazin-1(6H)-yl)acetamido)benzoate is its low toxicity profile, which makes it a safe and effective candidate for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are a number of future directions for research on methyl 4-(2-(6-oxo-3-(p-tolylcarbamoyl)pyridazin-1(6H)-yl)acetamido)benzoate. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Another area of interest is its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for a variety of diseases.
合成方法
The synthesis of methyl 4-(2-(6-oxo-3-(p-tolylcarbamoyl)pyridazin-1(6H)-yl)acetamido)benzoate involves a multi-step process that includes the reaction of pyridazinone with p-tolyl isocyanate, followed by acetylation with acetic anhydride and methylation with dimethyl sulfate. This method has been optimized to yield high purity and high yield of the final product.
科学研究应用
Methyl 4-(2-(6-oxo-3-(p-tolylcarbamoyl)pyridazin-1(6H)-yl)acetamido)benzoate has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit antibacterial, antifungal, and anti-inflammatory properties. It is also being investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
methyl 4-[[2-[3-[(4-methylphenyl)carbamoyl]-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-14-3-7-17(8-4-14)24-21(29)18-11-12-20(28)26(25-18)13-19(27)23-16-9-5-15(6-10-16)22(30)31-2/h3-12H,13H2,1-2H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDFGUSHQDAYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

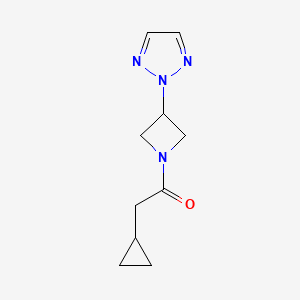
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2928635.png)
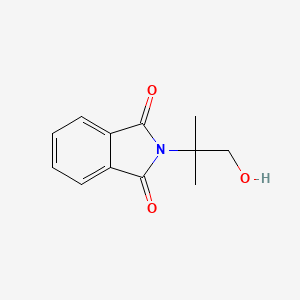
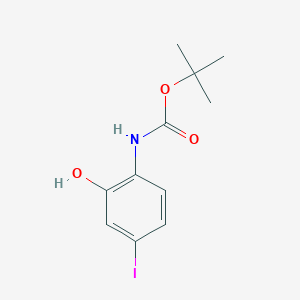
![1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid](/img/structure/B2928641.png)
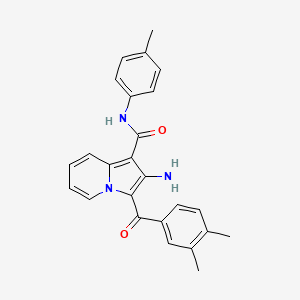
![(Z)-2-(3-chlorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2928645.png)



